2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S/c1-28-17-8-7-13(16-12-25-19(22-16)9-10-20(23-25)29-2)11-15(17)24-30(26,27)18-6-4-3-5-14(18)21/h3-12,24H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUXXNYJUPVXACB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have evaluated the antitumor properties of sulfonamide derivatives, including 2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide. Preliminary results indicate that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:
- Colon cancer (HCT-116)
- Breast cancer (MCF-7)
- Cervical cancer (HeLa)
The mechanism of action is believed to involve interference with cellular proliferation pathways, although further investigation is necessary to elucidate the precise molecular targets involved.
Enzyme Inhibition
Sulfonamides are known for their ability to inhibit specific enzymes. Research has shown that derivatives similar to this compound can act as inhibitors for enzymes such as:
- α-glucosidase : Relevant for diabetes management.
- Acetylcholinesterase : Important for neurodegenerative diseases like Alzheimer's.
These inhibitory effects suggest potential therapeutic applications in managing metabolic disorders and neurodegenerative conditions.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Antitumor Effects : A study published in the International Journal of Molecular Sciences demonstrated that certain sulfonamide derivatives exhibited substantial cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity at low concentrations .
- Enzyme Inhibition Research : Another research article highlighted the synthesis and biological evaluation of new sulfonamides that showed promising results as α-glucosidase inhibitors, which could be beneficial in treating Type 2 diabetes .
- Molecular Modeling Studies : Advanced molecular modeling techniques have been employed to predict the binding affinities of these compounds to their respective targets, providing insights into their mechanisms of action and guiding further drug design efforts.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved would depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-[2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)
Uniqueness
2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.
Biological Activity
The compound 2-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and various studies that elucidate its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 420.91 g/mol. The structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities, particularly in medicinal chemistry.
Biological Activity
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the sulfonamide group is significant as it has been associated with antibacterial activity by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.
Case Study:
A recent study demonstrated that related benzenesulfonamides showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the inhibition of folate biosynthesis pathways, suggesting that this compound may exhibit similar effects .
2. Anti-inflammatory Properties
Compounds containing imidazo[1,2-b]pyridazine rings have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in inflammatory responses.
Research Findings:
In vitro studies have shown that related compounds can inhibit PDE4 activity, leading to reduced production of pro-inflammatory cytokines. This suggests that this compound could potentially modulate inflammatory pathways .
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity: Similar compounds have shown to inhibit key enzymes involved in inflammatory processes.
- Receptor Interaction: The imidazo[1,2-b]pyridazine moiety may interact with specific receptors involved in inflammation and pain signaling.
Data Table: Biological Activities Summary
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm) and confirms sulfonamide formation (NH resonance at δ 10–12 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ m/z calculated vs. observed) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica gel plates and UV visualization .
Q. Advanced Techniques :
- X-ray Crystallography : SHELX software resolves crystal structures, confirming bond angles and torsion parameters (e.g., C–S–N–C dihedral angles) .
- HPLC-PDA : Quantifies purity (>95%) and detects trace impurities .
How does the compound’s structure relate to its biological activity in antimicrobial or anti-inflammatory contexts?
Q. Basic Research Focus
- Sulfonamide Group : Enhances binding to bacterial dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA) .
- Imidazo[1,2-b]pyridazine Core : Increases lipophilicity, improving membrane permeability .
- Methoxy Substituents : Modulate electronic effects, affecting target affinity .
Q. Advanced Mechanistic Studies :
- Molecular Docking : Predicts interactions with DHPS (PDB: 1AJ0) or COX-2 (PDB: 5KIR) using AutoDock Vina .
- SAR Analysis : Replacing the 6-methoxy group with halogens (Cl, F) alters IC₅₀ values in enzyme inhibition assays .
What challenges arise in crystallographic analysis, and how can software like SHELX address them?
Q. Advanced Research Focus
- Twinned Crystals : Common due to flexible sulfonamide linkages. SHELXL refines twinned data using HKLF5 format .
- Disorder : Methoxy groups may exhibit rotational disorder. PART instructions in SHELXL partition occupancy .
- Weak Diffraction : High-resolution data (<1.0 Å) require synchrotron sources. SHELXC pre-processes data to enhance signal-to-noise .
Q. Methodology :
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.
- Structure Validation : PLATON checks for missed symmetry and hydrogen bonding .
How do structural analogs of this compound compare in activity, and what SAR trends emerge?
Q. Advanced Research Focus
- Analog Synthesis : Replace the 2-chlorophenyl group with trifluoromethyl (CF₃) or nitro (NO₂) moieties .
- Biological Testing :
- Antimicrobial : Analog MIC values against S. aureus range from 2–32 µg/mL vs. parent compound (8 µg/mL) .
- Anti-inflammatory : COX-2 inhibition (IC₅₀) improves from 1.2 µM to 0.7 µM with CF₃ substitution .
- SAR Trends :
- Electron-withdrawing groups enhance target affinity but reduce solubility.
- Bulkier substituents decrease blood-brain barrier penetration .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced Methodological Approach
- Dose-Response Curves : Standardize assays (e.g., 72-hour incubation for cytotoxicity) to compare EC₅₀ values .
- Control Experiments : Include reference compounds (e.g., sulfamethoxazole for antimicrobial assays) .
- Meta-Analysis : Use tools like RevMan to aggregate data from PubChem and ChEMBL, adjusting for assay variability (e.g., ATP vs. resazurin viability endpoints) .
What in silico methods predict this compound’s pharmacokinetic properties?
Q. Advanced Computational Focus
- ADMET Prediction : SwissADME estimates:
- LogP = 3.2 (optimal for oral bioavailability).
- CYP3A4 inhibition risk (high due to imidazole ring) .
- QSAR Models : MOE descriptors (e.g., topological polar surface area <90 Ų) correlate with blood-brain barrier penetration .
- Molecular Dynamics (MD) : GROMACS simulates binding stability to serum albumin (PDB: 1AO6) over 100 ns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
